Chloroxine

Vue d'ensemble

Description

Il est principalement utilisé dans le traitement des pellicules et de la dermatite séborrhéique légère à modérément sévère du cuir chevelu . La chloroxine possède des propriétés bactériostatiques, fongistatiques et antiprotozoaires, ce qui la rend efficace contre une variété de micro-organismes, notamment les streptocoques, les staphylocoques, Candida, Candida albicans, Shigella et les trichomonades .

Applications De Recherche Scientifique

Chloroxine has a wide range of scientific research applications:

Chemistry: this compound is used as an analytical reagent in various chemical assays.

Biology: It is used to study the effects of antibacterial and antifungal agents on different microorganisms.

Medicine: this compound is used in the treatment of dandruff, seborrheic dermatitis, and infectious diarrhea. .

Industry: This compound is incorporated into shampoos and creams for its antimicrobial properties.

Mécanisme D'action

Target of Action

Chloroxine is an antibacterial agent that is effective against a variety of organisms. Its primary targets include Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads . These organisms are responsible for various infections in humans, and this compound’s action against them helps in the treatment of these infections.

Mode of Action

It is known to havebacteriostatic, fungistatic, and antiprotozoal properties . It is believed that this compound may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . Additionally, this compound induces SOS-DNA repair in E. coli, suggesting that it may be genotoxic to bacteria .

Biochemical Pathways

Its ability to slow down mitotic activity suggests that it may interfere with cell division and growth in targeted organisms

Pharmacokinetics

It is known that this compound is extensively distributed, with a volume of distribution of 200 to 800 l/kg when calculated from plasma concentrations . This compound is 60% bound to plasma proteins and equally cleared by the kidney and liver .

Result of Action

The action of this compound results in the reduction of excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . It also has an antibacterial action, inhibiting the growth of gram-positive as well as some gram-negative organisms . Additionally, this compound has shown some antifungal activity against certain dermatophytes and yeasts .

Analyse Biochimique

Biochemical Properties

Chloroxine has bacteriostatic, fungistatic, and antiprotozoal properties . It is effective against Streptococci, Staphylococci, Candida, Candida albicans, Shigella, and Trichomonads

Cellular Effects

This compound’s primary cellular effect is its ability to inhibit the growth of gram-positive as well as some gram-negative organisms . It also shows some antifungal activity against certain dermatophytes and yeasts

Molecular Mechanism

It may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp . This compound may also induce SOS-DNA repair in E. coli, suggesting it may be genotoxic to bacteria .

Méthodes De Préparation

La chloroxine a été préparée pour la première fois par A. Hebebrand en 1888 . La voie de synthèse implique la chloration de la 8-hydroxyquinoléine pour produire de la 5,7-dichloro-8-hydroxyquinoléine. Les conditions réactionnelles nécessitent généralement l'utilisation de chlore gazeux et d'un solvant approprié, tel que l'acide acétique, sous des conditions contrôlées de température et de pression . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des étapes supplémentaires pour la purification et le contrôle qualité afin de garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

La chloroxine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de la quinoléine.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.

Substitution : La this compound peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d'autres nucléophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles tels que les amines et les thiols. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substitués .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : La this compound est utilisée comme réactif analytique dans diverses analyses chimiques.

Biologie : Elle est utilisée pour étudier les effets des agents antibactériens et antifongiques sur différents micro-organismes.

Médecine : La this compound est utilisée dans le traitement des pellicules, de la dermatite séborrhéique et de la diarrhée infectieuse. .

Industrie : La this compound est incorporée dans les shampooings et les crèmes pour ses propriétés antimicrobiennes.

Mécanisme d'action

Le mécanisme d'action de la this compound implique ses propriétés bactériostatiques, fongistatiques et antiprotozoaires. La this compound inhibe la croissance des organismes gram-positifs et de certains organismes gram-négatifs en interférant avec leurs processus cellulaires. Elle peut ralentir l'activité mitotique dans l'épiderme, réduisant la desquamation excessive associée aux pellicules ou à la dermatite séborrhéique . La this compound induit également la réparation de l'ADN SOS chez les bactéries, ce qui suggère qu'elle peut être génotoxique pour les cellules bactériennes .

Comparaison Avec Des Composés Similaires

La chloroxine est similaire à d'autres dérivés de la quinoléine, tels que la chloroquine et l'hydroxychloroquine. Elle est unique par son utilisation spécifique pour le traitement des pellicules et de la dermatite séborrhéique. D'autres composés similaires comprennent :

Chloroquine : Principalement utilisée comme médicament antipaludéen.

Hydroxychloroquine : Utilisée pour traiter les maladies auto-immunes comme le lupus et la polyarthrite rhumatoïde.

Amodiaquine : Un autre médicament antipaludéen avec une structure similaire.

L'unicité de la this compound réside dans ses propriétés antibactériennes et antifongiques spécifiques, ce qui la rend adaptée aux applications topiques en dermatologie .

Propriétés

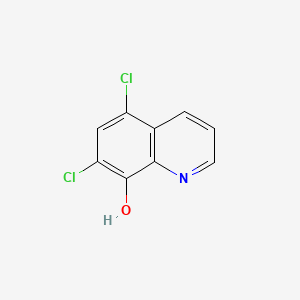

IUPAC Name |

5,7-dichloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFKMLRRRCGAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022801 | |

| Record name | Chloroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.38e-01 g/L | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the mechanism of action is not understood, chloroxine may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp. Chloroxine induces SOS-DNA repair in E. coli, so chloroxine may be genotoxic to bacteria. | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

773-76-2 | |

| Record name | Chloroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroxine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chloroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8BD50I8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179.5 °C | |

| Record name | Chloroxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01243 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chloroxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of chloroxine?

A1: this compound has been shown to interact with several targets, including:

- Kappa-type opioid receptor (OPRK1): this compound acts as an agonist of OPRK1, potentially contributing to its synergistic effect with carboplatin in chemo-resistant ovarian cancer cells. []

- Histamine receptor 2 (HRH2): this compound blocks HRH2, suggesting a potential role in modulating gastric acid secretion. [, ]

- Cystathionine beta synthase (CBS): this compound inhibits CBS enzymatic activity, highlighting its potential therapeutic role in CBS-related disorders. []

- PI3K/AKT/mTOR signaling pathway: this compound has been shown to inhibit this pathway, contributing to its potential anti-cancer effects in pancreatic cancer. []

Q2: How does this compound interact with the kappa-type opioid receptor (OPRK1) and what are the downstream effects?

A2: While the exact binding mechanism remains to be elucidated, studies using OPRK1 agonists and antagonists suggest that this compound binds to and activates OPRK1. [] This activation, in combination with carboplatin, leads to increased cell death in chemo-resistant ovarian cancer cells. [] The specific downstream signaling pathways involved require further investigation.

Q3: How does the interaction of this compound with HRH2 differ from other HRH2 blockers?

A3: Traditional HRH2 blockers interact with both ends of the HRH2 binding site. [] In contrast, this compound appears to bind to only one end, engaging with either the D98/Y250 or T190/D186 region. [] This unique binding mode may contribute to its distinct pharmacological profile.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C9H5Cl2NO, and its molecular weight is 214.04 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, several studies have utilized spectroscopic techniques to characterize this compound and its interactions with biological targets. These techniques include:

- UV-Visible Spectroscopy: Used to study the interaction of this compound with silver nanoparticles [, ] and to develop analytical methods for its quantification. [, ]

- Fluorescence Spectroscopy: Employed to investigate the binding of this compound to proteins like human serum albumin (HSA) [] and hemoglobin. [] It has also been used for the development of sensitive analytical methods. [, ]

- Circular Dichroism Spectroscopy: Utilized to evaluate the impact of this compound on the secondary structure of proteins like hemoglobin [] and cytochrome c. []

Q6: How do structural modifications of this compound impact its activity?

A6: Studies on this compound analogs reveal key structural features for activity:

- 8-Hydroxyquinoline core: This structure is essential for the activity of this compound and its analogs. [, , ]

- Dihalogenation: Compounds with dihalogenation at the C5 and C7 positions of the 8-hydroxyquinoline ring, particularly chlorine, exhibit potent antifungal activity against Candida auris. [, ]

- Substitution at other positions: Minor modifications to the this compound structure can abolish its activity against Burkholderia thailandensis. [, ] This suggests a specific interaction with a target and highlights the importance of the specific substitution pattern for activity.

Q7: Are there any formulation strategies to improve this compound's stability, solubility, or bioavailability?

A7: Research highlights the use of nanoformulations to enhance this compound's properties:

- Nanocrystalline formulations: Nanocrystalline this compound displays broad-spectrum antimicrobial activity and improved skin tolerability in mice. []

- This compound-conjugated silver nanoflowers: This formulation demonstrates promising antimicrobial activity and wound healing properties. []

Q8: What is the in vitro efficacy of this compound against various pathogens?

A8: this compound exhibits in vitro activity against:

- Bacteria: Burkholderia thailandensis, Burkholderia pseudomallei, Staphylococcus aureus (including methicillin-resistant strains). [, , ]

- Fungi: Candida auris and other Candida species. [, , ]

Q9: What animal models have been used to study the efficacy of this compound?

A9:

- Mouse model of skin irritation: Used to assess the tolerability of nanocrystalline this compound. []

- Mouse model of cutaneous wound healing: Employed to evaluate the wound healing potential of this compound-conjugated silver nanoflowers. []

- Mouse model of ovarian cancer: Used to study the effect of this compound in combination with carboplatin on tumor growth. []

Q10: What are the known mechanisms of resistance to this compound?

A10: In Candida auris, resistance to clioquinol (a this compound analog) has been linked to mutations in:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.